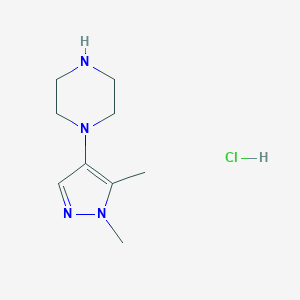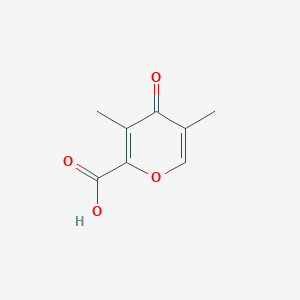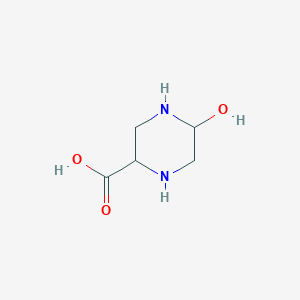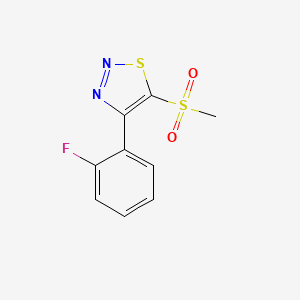
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-((2-(terc-butoxi)-2-oxoetílico)sulfonil)pirrolidina-1-carboxilato de terc-butilo es un compuesto orgánico complejo que presenta un grupo terc-butilo, un grupo sulfonilo y un anillo de pirrolidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-((2-(terc-butoxi)-2-oxoetílico)sulfonil)pirrolidina-1-carboxilato de terc-butilo normalmente implica varios pasos, comenzando con precursores disponibles comercialmente. Un método común implica la protección de los aminoácidos usando grupos terc-butoxicarbonilo (Boc). Las condiciones de reacción a menudo incluyen el uso de reactivos de acoplamiento como la N,N′-dietil-N′′-2-cloroetil tiofosforamida, que mejora la formación de amidas sin la necesidad de una base .
Métodos de producción industrial
En un entorno industrial, la producción de ésteres de terc-butilo, incluido el 3-((2-(terc-butoxi)-2-oxoetílico)sulfonil)pirrolidina-1-carboxilato de terc-butilo, se puede lograr utilizando sistemas de microreactores de flujo. Este método es más eficiente, versátil y sostenible en comparación con los procesos por lotes tradicionales. Los sistemas de microreactores de flujo permiten la introducción directa del grupo terc-butoxicarbonilo en varios compuestos orgánicos .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-((2-(terc-butoxi)-2-oxoetílico)sulfonil)pirrolidina-1-carboxilato de terc-butilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo sulfonilo.
Sustitución: Los grupos terc-butilo y sulfonilo se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas y el uso de solventes como diclorometano o tetrahidrofurano.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción podría producir sulfonamidas. Las reacciones de sustitución pueden dar como resultado una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El 3-((2-(terc-butoxi)-2-oxoetílico)sulfonil)pirrolidina-1-carboxilato de terc-butilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la preparación de moléculas complejas.
Biología: Se emplea en la síntesis de compuestos biológicamente activos, incluidos posibles fármacos.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-((2-(terc-butoxi)-2-oxoetílico)sulfonil)pirrolidina-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares y vías específicas. Los efectos del compuesto están mediados a través de sus grupos funcionales, que pueden participar en varias reacciones químicas. Los grupos terc-butilo y sulfonilo juegan un papel crucial en la modulación de la reactividad del compuesto y las interacciones con otras moléculas.
Comparación Con Compuestos Similares
Compuestos similares
3-(2-metoxil-5-metilpiridin-3-il)pirrolidina-1-carboxilato de terc-butilo: Otro compuesto con un anillo de pirrolidina y un grupo terc-butilo similares.
(3S)-3-(hidroximetil)pirrolidina-1-carboxilato de terc-butilo: Presenta un grupo hidroximetilo en lugar del grupo sulfonilo.
Singularidad
El 3-((2-(terc-butoxi)-2-oxoetílico)sulfonil)pirrolidina-1-carboxilato de terc-butilo es único debido a la presencia de los grupos terc-butilo y sulfonilo, que confieren propiedades químicas y reactividad distintas. Esta combinación de grupos funcionales lo convierte en un compuesto valioso para diversas aplicaciones sintéticas e de investigación.
Propiedades
Fórmula molecular |
C15H27NO6S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO6S/c1-14(2,3)21-12(17)10-23(19,20)11-7-8-16(9-11)13(18)22-15(4,5)6/h11H,7-10H2,1-6H3 |
Clave InChI |
RVFJYLZAWVWBOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-phenylisothiazolo[5,4-b]pyridine](/img/structure/B11783310.png)












![4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11783395.png)
